molecular formula C13H12F3NO2 B12317448 4-(4-(Trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile CAS No. 473706-16-0

4-(4-(Trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B12317448
CAS No.: 473706-16-0
M. Wt: 271.23 g/mol
InChI Key: WETNJEVVDJKARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C13H12F3NO2. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a tetrahydro-2H-pyran ring with a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the following steps:

    Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethoxy Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a trifluoromethoxy group, often using reagents like trifluoromethoxybenzene.

    Attachment of the Carbonitrile Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-(Trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The carbonitrile group can form hydrogen bonds with target proteins, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)phenylhydrazine: Similar in structure but lacks the tetrahydro-2H-pyran ring.

    4-Cyanotetrahydropyran: Similar in structure but lacks the trifluoromethoxy group.

    Tetrahydro-2H-pyran-4-carbonitrile: Similar in structure but lacks the phenyl ring and trifluoromethoxy group.

Uniqueness

4-(4-(Trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the trifluoromethoxy group and the tetrahydro-2H-pyran ring. This combination imparts unique chemical and physical properties, making it valuable for various scientific research applications.

Properties

CAS No.

473706-16-0

Molecular Formula

C13H12F3NO2

Molecular Weight

271.23 g/mol

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]oxane-4-carbonitrile

InChI

InChI=1S/C13H12F3NO2/c14-13(15,16)19-11-3-1-10(2-4-11)12(9-17)5-7-18-8-6-12/h1-4H,5-8H2

InChI Key

WETNJEVVDJKARK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C#N)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.